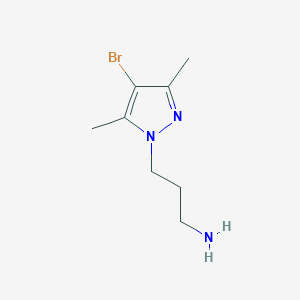
(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid is a chiral compound featuring a cyclopropane ring substituted with an oxolane ring and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid typically involves stereoselective methods to ensure the correct chiral configuration. One common approach is the cyclopropanation of an oxolane-substituted alkene using a suitable carbenoid precursor under controlled conditions. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to achieve high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Applications De Recherche Scientifique
(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the synthesis of polymers and other industrially relevant materials.
Mécanisme D'action
The mechanism by which (1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, influencing their activity. The oxolane ring and carboxylic acid group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound with similar properties but different chiral configuration.
Spirocyclic oxindoles: Compounds with similar spirocyclic structures but different functional groups.
Oxa-spirocycles: Compounds with an oxygen atom in the spirocyclic unit, offering different solubility and lipophilicity properties.
Uniqueness
(1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both a cyclopropane and oxolane ring. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1902219-46-8 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-(oxolan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-8(10)6-4-5(6)7-2-1-3-11-7/h5-7H,1-4H2,(H,9,10) |
Clé InChI |
YCNDRFSHDFNOFP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C2CC2C(=O)O |
SMILES canonique |
C1CC(OC1)C2CC2C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2727494.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2727497.png)
![N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2727501.png)
![4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2727502.png)
![9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine](/img/structure/B2727503.png)

![3,4,5-triethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2727509.png)


![4-{[7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzamide](/img/structure/B2727513.png)
![5-methyl-1-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2727514.png)
